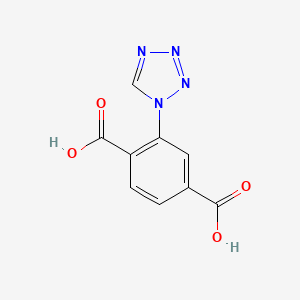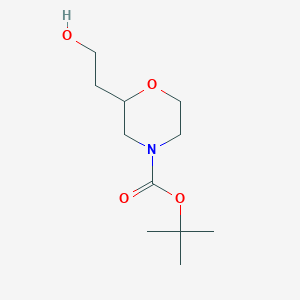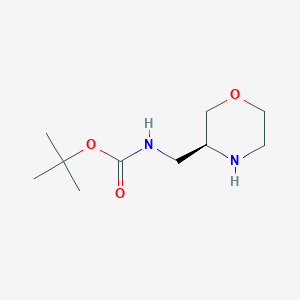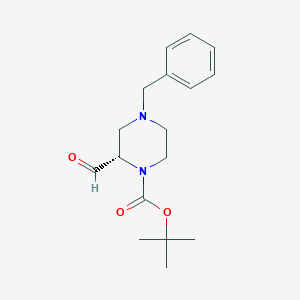
2-(1H-tetrazol-1-yl)terephthalic acid
Overview
Description
2-(1H-Tetrazol-1-yl)terephthalic acid is an organic compound with the molecular formula C9H6N4O4 and a molecular weight of 234.17 g/mol . It features a terephthalic acid moiety and a tetrazole ring, both of which are capable of coordinating with metal ions. This compound is of significant interest in coordination chemistry and materials science due to its bifunctional nature.
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets .
Mode of Action
Tetrazole derivatives have been reported to exhibit a range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Tetrazole derivatives have been associated with various biochemical pathways .
Pharmacokinetics
The compound’s solubility and storage conditions suggest potential bioavailability .
Result of Action
Certain tetrazole derivatives have been associated with various biological effects .
Action Environment
Storage conditions suggest potential stability considerations .
Preparation Methods
The synthesis of 2-(1H-tetrazol-1-yl)terephthalic acid typically involves the reaction of terephthalic acid with sodium azide and ammonium chloride under specific conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(1H-Tetrazol-1-yl)terephthalic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-Tetrazol-1-yl)terephthalic acid has a wide range of scientific research applications:
Chemistry: It is used as a bifunctional ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Comparison with Similar Compounds
2-(1H-Tetrazol-1-yl)terephthalic acid can be compared with other similar compounds, such as:
2-(1H-1,2,4-Triazol-1-yl)terephthalic acid: This compound features a triazole ring instead of a tetrazole ring, which can lead to different coordination properties and reactivity.
1,4-Benzenedicarboxylic acid:
Properties
IUPAC Name |
2-(tetrazol-1-yl)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-8(15)5-1-2-6(9(16)17)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYPDVJXCHPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)

